molecular formula C32H24N4NiO2S2 B14643588 nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one

nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14643588
M. Wt: 619.4 g/mol
InChI Key: NVGLXNJYFOEMQF-UELGFSJDSA-N
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Description

Nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one is a complex organometallic compound that features a nickel center coordinated to a ligand derived from 4-phenyl-1,3-thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one typically involves the coordination of nickel to the ligand. The ligand can be synthesized through a multi-step process starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

    Introduction of the phenyl group: This is typically done via a Suzuki coupling reaction.

    Coordination to nickel: The ligand is then reacted with a nickel salt, such as nickel(II) chloride, in the presence of a base to form the final complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Properties

Molecular Formula

C32H24N4NiO2S2

Molecular Weight

619.4 g/mol

IUPAC Name

nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/2C16H12N2OS.Ni/c2*19-15-9-5-4-8-13(15)10-17-16-18-14(11-20-16)12-6-2-1-3-7-12;/h2*1-11H,(H,17,18);/b2*13-10-;

InChI Key

NVGLXNJYFOEMQF-UELGFSJDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/C=C/3\C(=O)C=CC=C3.C1=CC=C(C=C1)C2=CSC(=N2)N/C=C/3\C(=O)C=CC=C3.[Ni]

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC=C3C=CC=CC3=O.C1=CC=C(C=C1)C2=CSC(=N2)NC=C3C=CC=CC3=O.[Ni]

Origin of Product

United States

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